molecular formula C32H23ClN2O8 B12461930 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12461930
M. Wt: 599.0 g/mol
InChI Key: UETCURFXUHVMSX-UHFFFAOYSA-N
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Description

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including nitro, chloro, phenoxy, and benzoate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 2-chloro-6-nitrophenol with a suitable phenyl halide under basic conditions to form the phenoxy linkage.

    Introduction of the benzoate group: The phenoxy intermediate is then reacted with a benzoic acid derivative to introduce the benzoate group.

    Cyclization and functionalization: The final steps involve cyclization and functionalization to form the dioxooctahydro-ethenocyclopropa[f]isoindol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The phenoxy and benzoate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in redox reactions, while the phenoxy and benzoate groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its combination of functional groups and complex structure, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C32H23ClN2O8

Molecular Weight

599.0 g/mol

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C32H23ClN2O8/c33-24-2-1-3-25(35(40)41)29(24)43-19-10-6-16(7-11-19)26(36)15-42-32(39)17-4-8-18(9-5-17)34-30(37)27-20-12-13-21(23-14-22(20)23)28(27)31(34)38/h1-13,20-23,27-28H,14-15H2

InChI Key

UETCURFXUHVMSX-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OC7=C(C=CC=C7Cl)[N+](=O)[O-]

Origin of Product

United States

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